molecular formula C13H6Br2Cl2N2O B13804996 2,6-dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline

2,6-dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline

Cat. No.: B13804996
M. Wt: 436.9 g/mol
InChI Key: ZLYNSKNUVOPBQX-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline is a complex organic compound that features both bromine and chlorine substituents on an aniline and benzoxazole framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline typically involves multiple steps:

    Bromination: The starting material, often a substituted aniline, undergoes bromination to introduce bromine atoms at the 2 and 6 positions.

    Formation of Benzoxazole: The intermediate product is then reacted with appropriate reagents to form the benzoxazole ring. This step may involve cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines and benzoxazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,6-Dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-chloroaniline: Similar structure but lacks the benzoxazole ring.

    2,6-Dibromoaniline: Lacks both the benzoxazole ring and chlorine substituents.

    4-Chloro-2,6-dibromoaniline: Similar but with different substitution pattern.

Uniqueness

2,6-Dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline is unique due to the combination of bromine and chlorine substituents on both the aniline and benzoxazole rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H6Br2Cl2N2O

Molecular Weight

436.9 g/mol

IUPAC Name

2,6-dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C13H6Br2Cl2N2O/c14-7-1-5(2-8(15)11(7)18)13-19-10-4-6(16)3-9(17)12(10)20-13/h1-4H,18H2

InChI Key

ZLYNSKNUVOPBQX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl

Origin of Product

United States

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